molecular formula C22H15NO4 B2746131 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate CAS No. 622363-52-4

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate

Cat. No.: B2746131
CAS No.: 622363-52-4
M. Wt: 357.365
InChI Key: KECFLSUFOHYFFY-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and a methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the intermediate (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-carboxylic acid. This intermediate is then esterified with 2-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is unique due to its combination of a benzofuran core with a pyridinylmethylene substituent and a methylbenzoate ester group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-14-5-2-3-7-17(14)22(25)26-16-8-9-18-19(12-16)27-20(21(18)24)11-15-6-4-10-23-13-15/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECFLSUFOHYFFY-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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